1H-Imidazole-4-carboxamide

Catalog No.
S578121
CAS No.
26832-08-6
M.F
C4H5N3O
M. Wt
111.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole-4-carboxamide

CAS Number

26832-08-6

Product Name

1H-Imidazole-4-carboxamide

IUPAC Name

1H-imidazole-5-carboxamide

Molecular Formula

C4H5N3O

Molecular Weight

111.1 g/mol

InChI

InChI=1S/C4H5N3O/c5-4(8)3-1-6-2-7-3/h1-2H,(H2,5,8)(H,6,7)

InChI Key

ZBNZAJFNDPPMDT-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)C(=O)N

Synonyms

imidazole-4-carboxamide

Canonical SMILES

C1=C(NC=N1)C(=O)N

Occurrence and Natural Product Chemistry:

1H-Imidazole-4-carboxamide is a naturally occurring molecule found in various organisms, including the fungus Lepista sordida []. It has also been identified as a metabolite in Escherichia coli and other organisms [].

Potential Biological Activities:

While the specific biological functions of 1H-Imidazole-4-carboxamide in its natural context are not fully understood, research suggests potential activities in various areas:

  • Antimicrobial activity: Studies have investigated the potential antimicrobial properties of 1H-Imidazole-4-carboxamide against various bacteria and fungi []. However, further research is needed to determine its efficacy and mechanism of action.

Chemical Modifications and Analogue Development:

The structure of 1H-Imidazole-4-carboxamide serves as a starting point for the development of novel analogues with potential therapeutic applications. Researchers have explored modifications to different parts of the molecule to understand the structure-activity relationship and identify potential drug candidates [].

1H-Imidazole-4-carboxamide is a heterocyclic organic compound characterized by the presence of an imidazole ring and a carboxamide functional group. Its molecular formula is C4H5N3O, and it features a five-membered aromatic ring that incorporates two nitrogen atoms at positions 1 and 3, along with a carboxamide group at position 4. This compound is notable for its potential biological activities and applications in medicinal chemistry.

AICA has been proposed to act as a neuromodulator in the brain. Studies suggest it might influence excitatory and inhibitory neurotransmission []. However, the exact mechanism of action requires further investigation.

Typical of amides and heterocycles. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The nitrogen atoms in the imidazole ring can act as nucleophiles, allowing for substitutions with electrophiles.
  • Formation of Metal Complexes: The amide group can coordinate with metal ions, leading to the formation of metal-organic complexes, which have been explored for their electrochemical properties and potential applications in catalysis .
  • Functionalization: The carboxamide group can be modified through reactions such as acylation or amidation, leading to diverse derivatives with enhanced biological activity .

1H-Imidazole-4-carboxamide exhibits a range of biological activities. It has been investigated for its antifungal properties, particularly against pathogens like Rhizoctonia solani, where derivatives showed significant efficacy . Additionally, compounds related to 1H-imidazole-4-carboxamide have been identified as inhibitors of the HIV-1 integrase–LEDGF/p75 interaction, suggesting potential applications in antiviral drug development .

The synthesis of 1H-imidazole-4-carboxamide can be accomplished through several methods:

  • Conventional Synthesis: Traditional methods involve the reaction of appropriate imidazole derivatives with carboxylic acid derivatives under acidic or basic conditions.
  • Novel Synthetic Routes: Recent advancements have introduced more efficient synthetic pathways that utilize mild reaction conditions and simpler isolation procedures. For instance, new methods have been developed for synthesizing N-cyano derivatives of 1H-imidazole-4-carboxamides, which demonstrate improved yields and selectivity .

1H-Imidazole-4-carboxamide and its derivatives find applications in various fields:

  • Pharmaceuticals: Due to their biological activity, these compounds are explored for use as antifungal agents and antiviral drugs.
  • Coordination Chemistry: They are used as ligands in the formation of metal-organic frameworks and complexes that exhibit unique electronic and catalytic properties .
  • Research Tools: Their ability to interact with biological macromolecules makes them valuable in biochemical research for studying enzyme functions and interactions.

Studies on the interactions of 1H-imidazole-4-carboxamide with biomolecules have revealed significant insights into its mechanism of action. For example, its role as an inhibitor of HIV integrase highlights how small molecules can disrupt critical viral replication processes . Furthermore, investigations into its coordination with metal ions have shown that these complexes can enhance the compound's biological efficacy through improved stability and target affinity .

Several compounds share structural similarities with 1H-imidazole-4-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Amino-1H-imidazole-4-carboxamideContains an amino group at position 5Enhanced biological activity against HIV
N-cyano-1H-imidazole-4-carboxamideIncorporates a cyano groupExhibits potent antifungal properties
2-AzaadenineContains a fused ring structurePotentially active against various cancers
5-carbonyl-1H-imidazole-4-carboxamideFeatures a carbonyl group at position 5Known for inhibiting specific protein interactions

These compounds highlight the versatility of imidazole-based structures in medicinal chemistry, each offering unique properties that can be tailored for specific applications.

One-Step Synthesis from Hypoxanthine

Key Reaction Pathway:

  • Hydrolysis: Hypoxanthine undergoes hydrolysis under controlled conditions to form ICA.
  • Practical Isolation: A streamlined isolation process avoids complex purification steps, achieving high yields.

Advantages:

  • Efficiency: Minimal waste generation and energy-intensive steps.
  • Cost-effectiveness: Direct conversion from hypoxanthine reduces reliance on toxic intermediates (e.g., cyanides).
MethodYieldKey ReagentsEnvironmental Impact
One-step synthesisHighHypoxanthine, baseLow (minimal byproducts)
Traditional routesModerateCyanide, multi-stepHigh (toxic intermediates)

Table 1: Comparison of ICA synthesis methods.

Oxidation of Imidazoline Precursors

Dehydrogenation of 2-imidazolines to imidazoles is a critical route for ICA derivatives. Potassium permanganate (KMnO₄) supported on montmorillonite K-10 enables selective oxidation under mild conditions.

Reaction Mechanism:

  • Catalyst Role: KMnO₄/K-10 facilitates dehydrogenation without overoxidizing sensitive functional groups.
  • Selectivity: Alkyl-imidazolines oxidize preferentially over aryl-imidazolines, enabling precise control in complex substrates.

Optimized Conditions:

  • Temperature: Room temperature.
  • Solvent: Polar aprotic solvents (e.g., DMF).
Oxidizing AgentSubstrateYieldSelectivity
KMnO₄/K-102-alkylimidazoline85–95%High (alkyl > aryl)
PbO₂2-aryl-imidazoline60–70%Moderate

Table 2: Performance of oxidizing agents in imidazoline dehydrogenation.

C–H Arylation Techniques

Direct functionalization of ICA via C–H activation bypasses preactivation steps, enabling efficient arylation. Palladium catalysts (e.g., Pd(OAc)₂) with CuI as co-catalyst achieve C2-selective arylation.

Key Findings:

  • Regioselectivity: C2-arylation dominates due to steric and electronic effects of the carboxamide group.
  • Scope: Iodoarenes (electron-rich and -poor) react efficiently, yielding diverse derivatives.

Example Reaction:

  • Substrate: ICA precursor.
  • Conditions: Pd(OAc)₂ (5 mol%), CuI (2.0 equiv), DMF, 140°C, 24 h.
  • Product: C2-arylated ICA (70% yield).
Catalyst SystemLigandYieldApplication
Pd(OAc)₂/CuINone70–85%C2-arylation
Ni/dcype1,2-Bis(dicyclohexylphosphino)ethane60–75%C–H alkenylation

Table 3: Performance of catalytic systems in C–H functionalization.

Diaminomaleonitrile-Based Cyclization Reactions

Cyclization of diaminomaleonitrile (DAMN) with aldehydes or formamide provides a robust route to ICA scaffolds. Phosphorus oxychloride (POCl₃) facilitates cyclization under anhydrous conditions.

Mechanistic Insights:

  • Step 1: DAMN reacts with formamide to form an imine intermediate.
  • Step 2: POCl₃ promotes cyclization and dehydration, yielding ICA.

Critical Parameters:

  • Temperature: 0–5°C for imine formation; 5–35°C for cyclization.
  • Solvent: THF or acetone.
SubstrateCatalystYieldPurity
DAMN + formamidePOCl₃75–90%>95%
DAMN + 2-hydroxybenzaldehydeNone60–85%85–90%

Table 4: Cyclization efficiency with different substrates.

Functional Group Transformations

ICA undergoes amidation and thioamide formation, expanding its utility in drug design. Imidazole carbamates enable chemoselective esterification/amidation.

Amidation Protocol:

  • Reagent: Imidazole carbamate (e.g., N,N-carbonyldiimidazole).
  • Conditions: Room temperature, THF.
  • Outcome: High-yielding amidation without racemization.

Thioamide Synthesis:

  • Method: Reaction with Lawesson’s reagent or PSCl.
  • Application: Enhanced bioactivity in antimicrobial agents.
Reaction TypeReagentYieldApplication
AmidationImidazole carbamate85–95%Peptide coupling
Thioamide formationPSCl70–80%Bioactive analogs

Table 5: Functional group transformations of ICA.

XLogP3

-0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

26832-08-6

Wikipedia

Imidazole-4-carboxamide

Dates

Modify: 2023-08-15

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